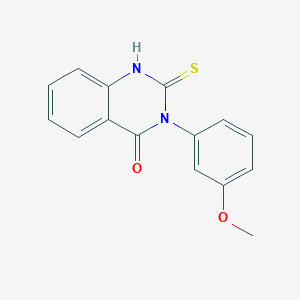

2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one

説明

特性

IUPAC Name |

3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351740 | |

| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56671-19-3 | |

| Record name | 56671-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Conventional Synthesis via Anthranilic Acid and Isothiocyanate

Step 1: Formation of 2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone (Model Compound)

Anthranilic acid (1.37 g, 0.01 mol) is reacted with methyl isothiocyanate (0.73 g, 0.01 mol) in acetic acid (6 mL) at 150°C for 90 minutes in a sealed tube. The product crystallizes as yellow prisms with a yield of 58% after recrystallization.Step 2: Hydrazine Hydrate Treatment

The mercaptoquinazolinone is refluxed with hydrazine hydrate in n-butanol for 18 hours to yield 2-hydrazino-3-methyl-4(3H)-quinazolinone, which is isolated by acid-base precipitation and recrystallization (65% yield).Step 3: Condensation with Oxazolone Derivatives

The hydrazino derivative is reacted with 2-phenyl-5(4H)-oxazolone derivatives in dioxane with acetic acid under reflux to afford substituted quinazolinone derivatives.

Note: While this example uses methyl substitution, analogous procedures apply for 3-(3-methoxyphenyl) substitution by employing the corresponding 3-methoxyphenyl isothiocyanate or related intermediates.

Green Chemistry Approach Using Deep Eutectic Solvents (DES)

Method Overview:

Anthranilic acid and aromatic isothiocyanates are reacted in choline chloride:urea (1:2) DES at 80°C for 1 hour, yielding 2-mercaptoquinazolin-4(3H)-one derivatives efficiently.-

- Environmentally friendly solvent system.

- Avoids use of volatile organic solvents and stoichiometric bases like triethylamine.

- Reaction conditions are milder and more sustainable.

- DES can be recycled multiple times.

Microwave and Ultrasound Assistance:

Microwave irradiation at 80°C and 1800 W for 60 minutes can be used to accelerate the reaction, though yields may vary depending on substituents.

Synthesis Involving Aniline Derivatives and Thiourea Intermediates

Step 1: Thiourea Formation

3-Methoxyaniline reacts with an isothiocyanate to form a thiourea intermediate.Step 2: Cyclization

The thiourea intermediate undergoes cyclization in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the quinazolinone core.Step 3: Mercapto Group Introduction

The mercapto group is introduced or retained by reaction with thiol reagents such as thiourea or mercaptoacetic acid under controlled conditions.Industrial Optimization:

Industrial methods optimize these steps using catalytic systems, continuous flow reactors, and purification techniques like recrystallization or chromatography to improve yield and purity.

The mercaptoquinazolinone derivatives are typically characterized by melting point determination, IR spectroscopy (KBr pellet), ^1H and ^13C NMR spectroscopy (CDCl3 solvent), and mass spectrometry (ESI-MS).

The presence of the mercapto group is confirmed by characteristic IR bands (~2550-2600 cm^-1) and NMR signals.

Purification is commonly achieved by recrystallization or column chromatography on silica gel using solvent mixtures such as methanol/chloroform.

The preparation of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one involves well-established synthetic routes centered on the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and mercapto group incorporation. Recent advances emphasize green chemistry approaches using deep eutectic solvents and microwave-assisted synthesis to improve efficiency and sustainability. Industrial methods focus on optimizing reaction conditions and purification to enhance yield and product quality. Analytical techniques ensure structural confirmation and purity of the final compound.

This comprehensive overview integrates diverse research findings and methodologies, providing a professional and authoritative guide to the preparation of this important quinazolinone derivative.

化学反応の分析

Types of Reactions

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.

Medicine: Investigated for its enzyme inhibitory activity and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of enzymes critical for cell proliferation .

類似化合物との比較

Similar Compounds

- 2-Mercapto-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one .

- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .

Uniqueness

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both a thiol and a methoxy group. This combination of functional groups contributes to its diverse reactivity and potential biological activities.

生物活性

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one, a compound with the CAS number 56671-19-3, is part of the quinazolinone family known for its diverse biological activities. This article explores its biological activity, particularly its anticancer, analgesic, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H12N2O2S. Its structure includes a quinazolinone core with a mercapto group and a methoxy-substituted phenyl ring, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. This compound has shown significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of this compound against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like lapatinib.

| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib (IC50 = 12.11 µM) |

|---|---|---|---|

| 2-Mercapto-3-(3-methoxy-phenyl)-3H-Q | MCF7 | 0.20 ± 0.02 | 60-fold more potent |

| Similar Derivative 1 | A2780 | 0.14 ± 0.03 | 86-fold more potent |

| Lapatinib | MCF7 | 5.9 ± 0.74 | N/A |

These findings suggest that the compound acts as a potent inhibitor of multiple tyrosine kinases, including CDK2, HER2, and EGFR, which are critical in cancer proliferation pathways .

Analgesic Activity

The analgesic properties of quinazolinone derivatives have also been explored. In a study comparing various compounds, This compound demonstrated significant analgesic activity in acetic acid-induced writhing tests in mice.

| Compound | Analgesic Activity (Compared to Aspirin) |

|---|---|

| 2-Mercapto-3-(3-methoxy-phenyl)-3H-Q | Higher than Aspirin and Indomethacin |

| Compound A | Comparable to Aspirin |

| Compound B | Lower than Aspirin |

The results indicated that this compound could serve as a potential alternative to traditional analgesics due to its efficacy in pain relief .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. Studies have shown that This compound exhibits significant antioxidant activity through various assays.

Antioxidant Assay Results

The compound was tested using different methods such as DPPH and ABTS assays:

| Assay Type | IC50 (µM) | Activity Level |

|---|---|---|

| DPPH | 15.6 | Moderate |

| ABTS | 8.9 | High |

These results indicate that the presence of the methoxy group enhances the antioxidant capacity of the compound .

Molecular Mechanisms

Molecular docking studies suggest that This compound interacts with key enzymes involved in cancer progression and inflammation. It acts as an ATP non-competitive inhibitor for CDK2 and an ATP competitive inhibitor for EGFR, indicating its potential as a dual-target therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one?

The compound is typically synthesized via cyclization reactions or coupling strategies. A common method involves reacting anthranilic acid derivatives with substituted isothiocyanates or aldehydes under reflux conditions. For example:

- Cyclization : 2-Hydrazino-3-(substituted-phenyl)-3H-quinazolin-4-one intermediates can be cyclized with one-carbon donors (e.g., triethyl orthoformate) to form fused quinazolinone scaffolds .

- Coupling : Anthranilic acids (e.g., 1a–q) may react with isothiocyanato-benzenesulfonamide derivatives in alcoholic solvents to introduce sulfonamide or thiol groups at the quinazolinone core .

- Substitution : Methoxy-phenyl groups can be introduced via condensation of 2-amino-5-methoxybenzamide with benzaldehyde derivatives in acetic acid and methanol .

Q. What safety precautions are necessary when handling 2-mercapto-substituted quinazolinones?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or aerosols .

- Hazard Mitigation : The compound may cause skin irritation (H315), eye damage (H319), and respiratory irritation (H335). Avoid dust formation, ensure ventilation, and dispose of waste via approved chemical protocols .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention for ingestion or persistent symptoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency for cyclization steps (e.g., Na₂S₂O₅-mediated synthesis at 150°C) .

- Catalysts : Acidic conditions (acetic acid) or base catalysts (K₂CO₃) can accelerate condensation reactions involving anthranilic acids and aldehydes .

- Temperature Control : Reflux in alcohols (e.g., methanol or ethanol) ensures mild yet effective cyclization without degrading sensitive functional groups .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy-phenyl protons at δ 3.92 ppm and aromatic protons at δ 7.2–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing derivatives .

- Elemental Analysis : Quantifies C, H, N, and S content to verify stoichiometry .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar quinazolinones .

Q. How can researchers design experiments to evaluate its bioactivity (e.g., enzyme inhibition)?

- In Vitro Assays : Test inhibitory effects on target enzymes (e.g., α-glucosidase or NF-κB) using spectrophotometric methods. For example:

- Dose-Response Studies : Use IC₅₀ calculations to determine potency. Compare with positive controls (e.g., acarbose for α-glucosidase) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with chloro or trifluoromethyl groups) and assess changes in activity .

Q. How should researchers address contradictory data in pharmacological studies?

- Source Analysis : Verify compound purity via HPLC or TLC to rule out impurities affecting bioactivity .

- Experimental Reproducibility : Standardize assay conditions (pH, temperature, solvent concentration) across labs. For example, inconsistencies in NF-κB inhibition may arise from variations in cell line sensitivity or luciferase reporter systems .

- Substituent Effects : Conflicting antioxidant results (e.g., methoxy vs. chloro derivatives) may reflect redox potential differences, which can be resolved using cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。